N-Methyl-N-methoxy-3-methoxybenzenepropanamide

Description

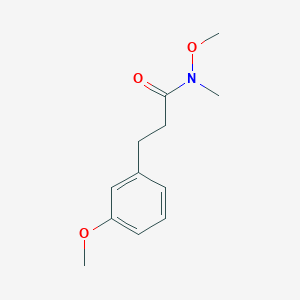

N-Methyl-N-methoxy-3-methoxybenzenepropanamide is a substituted aromatic amide characterized by a propanamide backbone linked to a benzene ring substituted with a methoxy group at the 3-position. The amide nitrogen is further functionalized with methyl and methoxy groups.

Properties

IUPAC Name |

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-13(16-3)12(14)8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOGPHNIJABQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC1=CC(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-Methoxy-N-methylbenzamide Core

- The classical method to prepare N-methoxy-N-methyl amides (Weinreb amides) involves the reaction of acid chlorides with N,O-dimethylhydroxylamine hydrochloride in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperature (0 °C to room temperature).

- For example, N-methoxy-N-methylacetamide is synthesized by reacting acetyl chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane, yielding about 78% product after workup.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride (e.g., acetyl chloride) | N,O-dimethylhydroxylamine hydrochloride, triethylamine, DCM, 0 °C to RT | ~78 | Inert atmosphere, mild conditions |

- This method is adaptable to substituted benzoyl chlorides, including 3-methoxybenzoyl chloride, to yield the corresponding N-methoxy-N-methyl-3-methoxybenzamide.

Synthesis of 3-Methoxybenzoyl Chloride

- 3-Methoxybenzoic acid can be converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under controlled conditions.

- However, due to the corrosive and hazardous nature of thionyl chloride, alternative methods or milder chlorinating agents may be preferred to avoid equipment corrosion and environmental issues.

Alternative Preparation via Amide Formation from Carboxylic Acid

- Direct coupling of 3-methoxyphenylpropanoic acid derivatives with N,O-dimethylhydroxylamine using coupling agents (e.g., carbodiimides like EDC or DCC) in the presence of bases can also be employed.

- This method avoids the isolation of acid chlorides and can be more environmentally friendly.

Preparation of the 3-Methoxybenzenepropanamide Backbone

- The propanamide backbone with the 3-methoxyphenyl substituent can be synthesized by Friedel-Crafts alkylation or other carbon-carbon bond-forming reactions starting from 3-methoxybenzene derivatives and appropriate alkylating agents.

- For example, related compounds such as N-methyl-3,3-diphenylpropylamine are prepared via Friedel-Crafts alkylation of cinnamonitrile with benzene, followed by catalytic hydrogenation and further functional group transformations.

One-Pot and Multi-Step Synthesis Approaches

- Some patented processes for related substituted phenylalkyl amides involve one-pot multi-step reactions that combine amide formation, methylation, and purification steps to improve yield and reduce costs.

- These methods emphasize avoiding hazardous reagents like thionyl chloride and expensive reducing agents such as borohydrides, simplifying operations and reducing environmental impact.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Advantages/Notes |

|---|---|---|---|---|

| 1. Preparation of acid chloride | Reaction of 3-methoxybenzoic acid with SOCl2 or oxalyl chloride | Controlled temperature, inert atmosphere | Variable | Efficient but hazardous reagents |

| 2. Formation of Weinreb amide | Reaction of acid chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM | 0 °C to RT, inert atmosphere | ~78 | Mild conditions, high selectivity |

| 3. Alternative amide coupling | Direct coupling of acid with N,O-dimethylhydroxylamine using EDC/DCC | Room temperature, organic solvents | Moderate | Avoids acid chloride isolation |

| 4. Alkylation for backbone | Friedel-Crafts alkylation of substituted benzene with nitriles | Anhydrous AlCl3 catalyst, reflux | 95-98 | High yield, scalable |

| 5. Reduction and methylation | Catalytic hydrogenation and methylation of intermediates | Hydrogen gas, Pd/C catalyst; methylation reagents | 85-92 | One-pot methods reduce steps and costs |

Research Findings and Industrial Relevance

- The preparation methods for N-methoxy-N-methyl amides are well-established in organic synthesis, with the Weinreb amide approach being a gold standard due to its versatility and mild conditions.

- Industrial processes for related compounds emphasize cost-effectiveness, safety, and environmental considerations by minimizing hazardous reagents and simplifying purification.

- The presence of the 3-methoxy substituent requires careful selection of starting materials and reaction conditions to maintain functional group integrity.

- The one-pot multi-step synthesis strategies reported in patents demonstrate the feasibility of large-scale production with high yields and reduced environmental footprint.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-methoxy-3-(3-methoxyphenyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-Methyl-N-methoxy-3-methoxybenzenepropanamide with structurally related compounds, focusing on molecular features, synthesis routes, and functional properties.

Structural Analogues and Substituent Effects

Key Observations :

- Electron Delocalization : The amide group in this compound likely exhibits electron delocalization similar to 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide, where C–N and C–O bond lengths indicate resonance stabilization .

- Steric Effects: Bulky substituents (e.g., bis(1,1-dimethylpropyl)phenoxy in ) reduce reactivity in metal-catalyzed reactions, whereas smaller groups (e.g., N-methyl-N-methoxy) may enhance accessibility for C–H functionalization .

Spectroscopic and Crystallographic Data

- IR/NMR : Methoxy groups typically show strong C–O stretches near 1250 cm⁻¹ in IR. In NMR, aromatic protons adjacent to methoxy groups resonate downfield (δ 6.8–7.2 ppm) .

- X-ray Diffraction : Crystallographic data from reveals that amide-benzene dihedral angles near 85° minimize steric clash, a feature likely shared by the target compound .

Functional Group Compatibility

- N-Methyl vs. N-Benzyl : N-Methyl groups (target compound) offer lower steric hindrance than N-benzyl (), enhancing compatibility with catalytic systems.

- Methoxy vs. Hydroxy : The 3-methoxy group in the target compound provides electron-donating effects without the hydrogen-bonding capability of hydroxy groups (), altering solubility and reactivity .

Biological Activity

N-Methyl-N-methoxy-3-methoxybenzenepropanamide, a compound with potential applications in pharmacology and medicinal chemistry, has garnered attention due to its unique structural features that may confer various biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a propanamide backbone with methoxy groups that enhance its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study demonstrated that it exhibits selective cytotoxicity against cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values observed were promising:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 4.2 |

These findings suggest that this compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

- Enzyme Inhibition : The presence of methoxy groups may enhance binding affinity to target enzymes involved in metabolic pathways related to cancer growth.

- Receptor Modulation : The structural similarity to neurotransmitters suggests potential interactions with receptors, influencing signaling pathways critical for cell survival and proliferation.

Case Studies

A series of case studies have been conducted to further elucidate the biological effects of this compound:

- Case Study 1 : In vitro assays demonstrated significant antiproliferative effects on MCF-7 cells, with morphological changes indicative of apoptosis observed under microscopy.

- Case Study 2 : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.